Indium triiodide

Description

Properties

CAS No. |

13510-35-5 |

|---|---|

Molecular Formula |

I3In |

Molecular Weight |

495.531 g/mol |

IUPAC Name |

triiodoindigane |

InChI |

InChI=1S/3HI.In/h3*1H;/q;;;+3/p-3 |

InChI Key |

RMUKCGUDVKEQPL-UHFFFAOYSA-K |

SMILES |

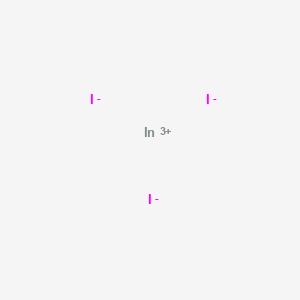

[In+3].[I-].[I-].[I-] |

Canonical SMILES |

[In](I)(I)I |

Other CAS No. |

13510-35-5 13966-94-4 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Indium Triiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium triiodide (InI₃) is an inorganic compound of significant interest in various fields of research and development, including materials science, electronics, and organic synthesis.[1] Its utility as a precursor in the synthesis of indium-based semiconductors and thin-film materials for electronic devices is a key area of its application.[1][2] This technical guide provides an in-depth overview of the chemical formula, structure, properties, synthesis, and characterization of this compound, with a focus on providing detailed experimental protocols for its preparation and analysis.

Chemical Formula and Physical Properties

This compound is represented by the chemical formula InI₃.[3] It is a yellow crystalline solid at room temperature and is known to be hygroscopic.[3][4] Key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | InI₃ | [3] |

| Molecular Weight | 495.53 g/mol | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 210 °C | [3] |

| Density | 4.72 g/cm³ | [5] |

| Solubility | Soluble in water | [3] |

Molecular and Crystal Structure

In the solid state, this compound exists as a dimer with the molecular formula In₂I₆.[5][6] The structure consists of two indium atoms bridged by two iodine atoms, with each indium atom also bonded to two terminal iodine atoms. This dimeric structure is a key feature of its chemistry.[6]

// Define nodes In1 [label="In", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; In2 [label="In", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,0!"]; I1_bridge [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,1!"]; I2_bridge [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,-1!"]; I3_terminal [label="I", fillcolor="#FBBC05", fontcolor="#202124", pos="-1,1!"]; I4_terminal [label="I", fillcolor="#FBBC05", fontcolor="#202124", pos="-1,-1!"]; I5_terminal [label="I", fillcolor="#FBBC05", fontcolor="#202124", pos="3,1!"]; I6_terminal [label="I", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-1!"];

// Define edges In1 -> I1_bridge; In1 -> I2_bridge; In1 -> I3_terminal; In1 -> I4_terminal; In2 -> I1_bridge; In2 -> I2_bridge; In2 -> I5_terminal; In2 -> I6_terminal; } /**

-

Caption: Dimeric structure of this compound (In₂I₆). */

This compound is known to exist in at least two crystalline polymorphs: a monoclinic form at ambient pressure and a rhombohedral form at high pressure.[4][6]

Monoclinic Polymorph (Ambient Pressure)

The crystal structure of the monoclinic phase of InI₃ was determined by single-crystal X-ray diffraction.[6] The crystallographic data are summarized in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

| Monoclinic | P2₁/c | 9.837 | 6.102 | 12.195 | 107.69 | 2 | [5] |

Rhombohedral Polymorph (High Pressure)

A high-pressure polymorph of InI₃ with a rhombohedral crystal structure has been synthesized.[4] Its crystallographic data are as follows:

| Crystal System | Space Group | a (Å) | c (Å) | Z | Reference |

| Rhombohedral | R-3 | 7.217 | 20.476 | 6 | [4] |

Experimental Protocols

Synthesis of Monoclinic this compound

A detailed experimental protocol for the synthesis of the monoclinic phase of this compound is provided below, based on the method described by Forrester, Zalkin, and Templeton (1964).[6]

Materials:

-

Indium metal (high purity)

-

Iodine (reagent grade)

-

Pyrex tube

-

Heating mantle

Procedure:

-

Place indium metal in one end of a bent Pyrex tube and iodine in the other end.

-

Evacuate the tube and seal it.

-

Heat the end of the tube containing the indium metal to 250 °C using a heating mantle.

-

Allow the iodine to remain at room temperature. The iodine will vaporize and react with the heated indium.

-

The this compound product will condense in a cooler zone of the tube as a ring of yellow crystals.

-

In a drybox, transfer small quantities of the crystalline product to silica glass capillary tubes (e.g., 0.6 mm in diameter with 0.015 mm wall thickness) and seal them for analysis.

-

Caption: Workflow for the synthesis of monoclinic InI₃. */

Synthesis of Rhombohedral this compound (High-Pressure)

The synthesis of the high-pressure rhombohedral phase of this compound is a more specialized procedure.[4]

Materials:

-

Monoclinic InI₃ powder (starting material)

-

Boron nitride crucible

-

High-pressure synthesis apparatus (e.g., multi-anvil press)

Procedure:

-

Grind the monoclinic InI₃ starting material into a fine powder.

-

Load the powder into a boron nitride crucible.

-

Place the crucible into the high-pressure apparatus.

-

Pressurize the sample to the desired pressure (e.g., several GPa).

-

Heat the sample to the target temperature (e.g., several hundred degrees Celsius).

-

Maintain the pressure and temperature for a specific duration to allow for the phase transformation.

-

Cool the system to room temperature before decompressing.

-

The resulting product will be reddish in color. Small single crystals can be selected for single-crystal X-ray diffraction, and the bulk powder can be used for powder X-ray diffraction.

Crystal Structure Determination by X-ray Diffraction

Single-Crystal X-ray Diffraction (for Rhombohedral Phase): [4]

-

Select a suitable single crystal (e.g., dimensions of 0.216 × 0.105 × 0.084 mm³).

-

Mount the crystal on a nylon loop with paratone oil.

-

Use a single-crystal X-ray diffractometer (e.g., XtalLAB Synergy, Dualflex, Hypix) equipped with a low-temperature device, operating at 300 K.

-

Collect diffraction data using ω scans with Mo Kα radiation (λ = 0.71073 Å) from a micro-focus sealed X-ray tube (50 kV, 1 mA).

-

Determine the data collection strategy using software such as CrysAlisPro.

-

Retrieve and refine cell parameters from the collected reflections.

-

Perform data reduction, including corrections for Lorentz polarization and absorption (e.g., numerical absorption correction based on Gaussian integration).

-

Solve and refine the crystal structure using appropriate crystallographic software.

Powder X-ray Diffraction (for Rhombohedral Phase): [4]

-

Due to the air and moisture sensitivity of InI₃, perform powder X-ray diffraction measurements inside a nitrogen-filled glove box.

-

Use a diffractometer such as a Rigaku Miniflex II with Cu Kα radiation (λ = 1.5406 Å).

-

Collect the diffraction pattern over a suitable 2θ range.

-

Perform Rietveld refinement on the powder diffraction data to determine the crystal structure and lattice parameters.

-

Caption: General workflow for the characterization of InI₃. */

Diffuse Reflectance Spectroscopy

The band gap of this compound polymorphs can be estimated from diffuse reflectance measurements.[4]

Procedure:

-

Acquire the diffuse reflectance spectrum of the powdered InI₃ sample using a spectrophotometer equipped with an integrating sphere.

-

Convert the reflectance data to absorbance using the Kubelka-Munk function.

-

Plot the transformed data (e.g., (F(R)hν)¹ᐟ² for an indirect band gap) versus photon energy (hν).

-

Extrapolate the linear portion of the plot to the energy axis to determine the band gap energy.

The estimated band gaps for the monoclinic (AP-InI₃) and rhombohedral (HP-InI₃) phases are 2.71 eV and 2.01 eV, respectively, for indirect transitions.[4]

Applications in Research and Development

This compound serves as a versatile compound in various research applications:

-

Optoelectronic Devices: It is a crucial precursor in the fabrication of thin-film transistors and light-emitting diodes (LEDs).[1]

-

Photovoltaic Cells: InI₃ plays a role in the development of solar cells by enhancing light absorption and conversion efficiency.[1]

-

Chemical Synthesis: It acts as a catalyst in a variety of organic reactions.[1]

-

Semiconductor Manufacturing: The compound is used in the production of indium-based semiconductors for high-speed electronic components.[1]

-

Material Science: It is employed in the study and development of new materials and nanostructures.[1]

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its fundamental chemical and structural properties, detailed experimental protocols for its synthesis and characterization, and its key applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or interested in this important inorganic compound.

References

An In-depth Technical Guide to the Synthesis and Properties of Indium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Indium triiodide (InI₃), a compound of significant interest in materials science and electronics, serves as a critical precursor in the synthesis of various indium-based materials. This guide provides a comprehensive overview of its synthesis, properties, and handling, with detailed experimental protocols and data presented for easy reference.

Physicochemical Properties

This compound is a crystalline solid, with its appearance ranging from yellow to dark purple or black. It is a hygroscopic material, meaning it readily absorbs moisture from the air.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | InI₃ |

| CAS Number | 13510-35-5 |

| Molecular Weight | 495.53 g/mol |

| Appearance | Yellow to dark purple/black crystalline solid |

| Melting Point | 210 °C |

| Boiling Point | 500 °C |

| Density | 4.69 g/cm³ |

| Solubility | Soluble in water, acids, chloroform, and benzene.[2] Highly soluble in organic solvents.[3] |

| Crystal Structure | Monoclinic at ambient pressure. A rhombohedral polymorph can be synthesized under high pressure.[4] |

Crystallographic Data

This compound primarily exists in a monoclinic crystal structure at ambient pressure. A high-pressure rhombohedral phase has also been synthesized and characterized. Detailed crystallographic data for both polymorphs are presented below.

Table 2.1: Crystallographic Data for Monoclinic this compound (Ambient Pressure)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.837 Å |

| b | 6.102 Å |

| c | 12.195 Å |

| β | 107.69° |

| Cell Volume | 697.4 ų |

Table 2.2: Crystallographic Data for Rhombohedral this compound (High Pressure)

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| a | 7.217 Å |

| c | 20.476 Å |

| Cell Volume | 923.5 ų |

Synthesis of this compound

The most common method for synthesizing this compound is the direct reaction of elemental indium with iodine.[3] Below are detailed protocols for two variations of this method.

Experimental Protocol: Direct Reaction in a Sealed Tube

This method involves the reaction of indium metal and iodine vapor in a sealed, evacuated quartz tube.

Materials:

-

Indium metal (In), 99.99% purity

-

Iodine (I₂), analytical grade

-

Quartz tube

-

Vacuum pump

-

Tube furnace

Procedure:

-

Place a stoichiometric amount of indium metal and iodine into a clean, dry quartz tube.

-

Evacuate the tube to a pressure of approximately 10⁻³ torr and seal it.

-

Place the sealed tube in a tube furnace.

-

Slowly heat the furnace to 200 °C over 2 hours.

-

Maintain the temperature at 200 °C for 24 hours to ensure the complete reaction.

-

After the reaction is complete, cool the furnace to room temperature.

-

The resulting this compound can be purified by sublimation under vacuum.

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave heating to accelerate the reaction between indium and iodine.

Materials:

-

Indium metal (In), 99.99% purity, 1g

-

Iodine (I₂), analytical grade, 3.316g

-

Quartz glass flask with a condenser collection tube

-

Vacuum pump

-

Microwave oven

Procedure:

-

Mix the indium metal and iodine in the quartz glass flask.

-

Seal the flask and connect it to a vacuum pump. Evacuate to 80 kPa.

-

Place the sealed flask in a microwave oven.

-

Heat the mixture using the following temperature program:

-

Preheating: 20-90 °C for 2 minutes

-

Synthesis: 90-200 °C for 8 minutes

-

Sublimation purification: 200-250 °C for 10 minutes

-

-

During the sublimation phase, the purified yellow InI₃ will condense in the collection tube.

Experimental Workflows

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Health and Safety Information

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[3]

-

Hazards: Causes skin irritation and may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention.

-

Applications

This compound is a key material in the electronics industry. Its primary applications include:

-

Semiconductor Manufacturing: It is used as a precursor for the production of indium-based semiconductors.[5]

-

Optoelectronic Devices: InI₃ is utilized in the fabrication of thin-film transistors and other optoelectronic components.[3]

-

Chemical Synthesis: It serves as a catalyst in various organic reactions.[6]

Logical Relationships in Synthesis

The synthesis of this compound is governed by the stoichiometry of the reactants and the reaction conditions. The direct combination of indium and iodine is a redox reaction where indium is oxidized and iodine is reduced.

References

Unveiling the Crystalline Landscape of Indium Triiodide: A Technical Guide to its Polymorphs

For Immediate Release

This technical guide provides an in-depth exploration of the crystal structures of Indium triiodide (InI₃) polymorphs, targeting researchers, scientists, and professionals in the field of drug development. This document summarizes the crystallographic data, details the experimental protocols for synthesis and characterization, and visualizes the relationship between the known polymorphs.

Introduction to this compound Polymorphism

This compound, a compound of indium and iodine, is known to exist in at least two distinct crystalline forms, or polymorphs: a monoclinic structure stable at ambient pressure and a rhombohedral structure that is stabilized under high pressure.[1][2][3][4][5] The structural differences between these polymorphs lead to variations in their physical properties, such as color and electronic band gap.[1][3][4][5] Understanding the crystal structure of these polymorphs is crucial for applications in materials science and could have implications in pharmaceutical research where polymorphism plays a critical role in drug stability and bioavailability.

Crystallographic Data of this compound Polymorphs

The quantitative crystallographic data for the ambient-pressure (monoclinic) and high-pressure (rhombohedral) polymorphs of InI₃ are summarized in the table below for easy comparison.

| Parameter | Monoclinic (Ambient Pressure) InI₃ | Rhombohedral (High Pressure) InI₃ |

| Crystal System | Monoclinic | Rhombohedral |

| Space Group | P2₁/c | R-3 |

| Lattice Parameters | a = 9.837 Å | a = 7.217 Å |

| b = 6.102 Å | c = 20.476 Å | |

| c = 12.195 Å | ||

| β = 107.69° | ||

| Unit Cell Volume | Not explicitly stated in search results | Not explicitly stated in search results |

| Structural Feature | Consists of dimeric In₂I₆ molecules[6] | Layered honeycomb structure of edge-sharing InI₆ octahedra[1][3][4] |

| Color | Pale yellow[6] | Orange-red[1][3][4][5] |

Note: The monoclinic phase is also reported to have a red α-form, but its crystal structure has not been determined by X-ray crystallography.[6] The yellow form is designated as the β-form.[6]

Experimental Protocols

Synthesis of this compound Polymorphs

3.1.1. Monoclinic (Ambient-Pressure) Polymorph

The monoclinic polymorph of InI₃ is commercially available.[2] Alternatively, it can be synthesized by the direct reaction of indium metal with iodine vapor.[6]

-

Reaction: 2 In(s) + 3 I₂(g) → 2 InI₃(s)

-

Procedure: This synthesis is typically carried out by heating indium metal in the presence of iodine vapor in a sealed, evacuated ampoule. The product is a pale yellow, hygroscopic solid.[6]

3.1.2. Rhombohedral (High-Pressure) Polymorph

The rhombohedral polymorph of InI₃ is synthesized from the monoclinic form under high-pressure and high-temperature conditions.[1][2][3]

-

Starting Material: Monoclinic InI₃ powder.[2]

-

Apparatus: A multi-anvil press is used to achieve the required high pressures.[2]

-

Procedure:

-

The monoclinic InI₃ powder is loaded into a suitable container, such as a boron nitride crucible.

-

The sample is subjected to a pressure of several gigapascals (GPa).

-

While under pressure, the sample is heated to an elevated temperature for a specific duration to induce the phase transition.

-

The sample is then quenched to room temperature before the pressure is released.

-

The resulting product is the orange-red rhombohedral polymorph of InI₃.[1][3][4][5]

-

Characterization Methods

The crystal structures of InI₃ polymorphs are primarily determined using X-ray diffraction techniques.

3.2.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is employed to determine the unit cell parameters and space group of a single crystal of the material.

-

Procedure:

-

A suitable single crystal of the InI₃ polymorph is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is then processed to determine the crystal structure.

-

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystal structure of a polycrystalline powder sample. It is particularly useful for phase identification and for Rietveld refinement to obtain detailed structural information.

-

Procedure:

-

A fine powder of the InI₃ polymorph is prepared.

-

The powder is placed in a sample holder.

-

The sample is illuminated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

-

3.2.3. Rietveld Refinement

Rietveld refinement is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental PXRD data.

-

Procedure:

-

An initial crystal structure model is proposed, including the space group, lattice parameters, and atomic positions.

-

A theoretical powder diffraction pattern is calculated based on this model.

-

The calculated pattern is compared to the experimental PXRD pattern.

-

The structural parameters of the model are adjusted in an iterative process to minimize the difference between the calculated and experimental patterns.

-

The final refined structure provides accurate information about bond lengths, bond angles, and other structural details.[1][3]

-

Visualization of Polymorphic Relationship

The relationship between the two characterized polymorphs of this compound is a pressure-induced phase transition. This can be represented by a simple logical diagram.

References

- 1. The pressure-stabilized polymorph of this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. arxiv.org [arxiv.org]

- 4. [2311.04332] The Pressure-Stabilized Polymorph of this compound [arxiv.org]

- 5. osti.gov [osti.gov]

- 6. Indium(III) iodide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Indium Triiodide (CAS Number: 13510-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium triiodide (InI₃), identified by CAS number 13510-35-5, is a versatile indium halide with significant applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging role as a Lewis acid catalyst in organic reactions. Furthermore, this document explores the current understanding of the biological activity and toxicological profile of indium compounds, offering critical insights for researchers in the field of drug development.

Chemical and Physical Properties

This compound is a yellow to reddish-brown crystalline solid that is highly hygroscopic.[1][2] It exists in at least two polymorphic forms: a monoclinic structure at ambient pressure and a rhombohedral layered structure under high pressure.[3] The ambient pressure form consists of dimeric In₂I₆ molecules.[4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 13510-35-5 | [5] |

| Molecular Formula | InI₃ | [6] |

| Molecular Weight | 495.53 g/mol | [6] |

| Appearance | Yellow to reddish-brown crystalline solid | [1] |

| Melting Point | 210 °C | [7] |

| Boiling Point | 500 °C | [7] |

| Density | 4.69 g/cm³ | [7] |

| Solubility | Soluble in water | [4] |

| Crystal Structure | Monoclinic (ambient pressure), Rhombohedral (high pressure) | [3] |

Synthesis of this compound

Direct Reaction of Elements

A common and straightforward method for the synthesis of this compound involves the direct reaction of elemental indium with iodine.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place finely divided indium metal.

-

Under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of iodine.

-

Add a suitable solvent, such as n-hexane, that has been previously degassed.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of iodine.

-

After the reaction is complete (typically 1-3 hours), the solution is cooled to room temperature, and the resulting solid this compound is isolated by filtration, washed with fresh solvent, and dried under vacuum.

High-Pressure Synthesis of Rhombohedral Polymorph

A layered rhombohedral polymorph of this compound can be synthesized under high-pressure and high-temperature conditions.[3]

Experimental Protocol:

-

Powdered monoclinic this compound is loaded into a boron nitride crucible within an air-free atmosphere.[3]

-

The crucible is placed in a pyrophyllite cube assembly and subjected to a pressure of 6 GPa using a cubic multi-anvil system.[3]

-

The sample is then annealed at 500 °C for 3 hours.[3]

-

After cooling to room temperature, the pressure is released, yielding the reddish, rhombohedral polymorph of this compound.[3]

Spectroscopic Data

A summary of available spectroscopic data for this compound is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings | References |

| Solid-State ¹¹⁵In NMR | The quadrupolar coupling constant (CQ) for an this compound bis(tris(4-methoxyphenyl)phosphine oxide) complex was determined. | [8] |

| Raman Spectroscopy | Studies on aqueous solutions of indium(III) iodide reveal an equilibrium between different complex anionic species. | |

| UV-Vis Spectroscopy | The band gaps for the monoclinic and rhombohedral polymorphs have been estimated from diffuse reflectance measurements. | [3] |

Applications in Organic Synthesis

This compound is a mild and effective Lewis acid catalyst for a variety of organic transformations.[9] Its tolerance to water and air makes it an attractive alternative to more sensitive Lewis acids.

Catalysis of Cycloaddition Reactions

This compound has been shown to catalyze cascade cycloisomerization reactions of aryl 1,5-enynes to produce tricyclic frameworks.[10] This reaction proceeds under mild conditions with a catalytic amount of InI₃.[10]

Experimental Workflow for InI₃-Catalyzed Cycloisomerization:

Caption: Workflow for InI₃-catalyzed cycloisomerization.

The proposed mechanism involves the activation of the alkyne by the Lewis acidic indium center, initiating a cascade of cyclization events.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for cycloisomerization.

Synthesis of Heterocycles

Indium-mediated reactions are also utilized in the synthesis of various heterocyclic compounds.[11][12] The palladium-catalyzed coupling of triorganoindium reagents with organic electrophiles provides a versatile route to heterobiaryls.[11]

Biological Activity and Toxicological Profile

The biological activity of indium compounds is an area of active research, with a particular focus on their potential toxicity and therapeutic applications.

Cytotoxicity of Indium Compounds

Studies have shown that certain insoluble indium compounds, such as indium tin oxide (ITO) and indium phosphide (InP), can exhibit pulmonary toxicity upon inhalation.[13] Animal studies have indicated that these compounds can lead to lung damage, and in some cases, have shown carcinogenic potential.[13] The toxicity is often linked to the particle size and chemical form of the indium compound.[14] It is important to note that these studies have primarily focused on insoluble indium materials used in the electronics industry, and the specific toxicity of this compound may differ due to its solubility in water.

Indium Complexes in Drug Development

Indium(III) complexes are being explored for various medical and biological applications.[15] Their versatility stems from the ability to emit Auger electrons, which can be utilized for the destruction of cancerous cells.[15] Several indium(III) complexes have demonstrated significant antifungal and anticancer activities. For instance, indium(III)-terpyridine complexes have shown fungicidal effects against Candida albicans and antiproliferative activity against human breast cancer cells.[1] Furthermore, indium(III) complexes with lapachol have exhibited cytotoxic effects against breast tumor cells, with some evidence suggesting interaction with DNA.[2]

The development of indium-based radiopharmaceuticals, particularly those utilizing Indium-111, is a well-established field for diagnostic imaging in oncology.[16][17]

Logical Relationship of Indium Compound Toxicity:

Caption: Toxicity pathway for insoluble indium compounds.

While research into the biological effects of indium compounds is ongoing, the data suggests that the specific ligand environment and solubility play crucial roles in determining their biological activity and toxicity. The potential for indium(III) complexes as therapeutic agents warrants further investigation, particularly concerning their mechanisms of action and selectivity for cancer cells.

Conclusion

This compound is a valuable reagent with established applications in synthesis and materials science and emerging potential in catalysis. While the toxicological profiles of some industrial indium compounds are well-documented, the specific biological activities of this compound remain an area ripe for exploration. For drug development professionals, the demonstrated anticancer and antifungal properties of other indium(III) complexes suggest that this compound could serve as a precursor for novel therapeutic agents. Future research should focus on elucidating the detailed mechanisms of its catalytic activity, expanding its applications in organic synthesis, and thoroughly investigating its biological properties to unlock its full potential in medicinal chemistry.

References

- 1. Indium(iii)–terpyridine complexes: synthesis, structures and remarkable antifungal and anticancer activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Indium(III) complexes with lapachol: cytotoxic effects against human breast tumor cells and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Indium(III) iodide - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Indium » this compound [webelements.com]

- 6. Indium(iii)iodide | I3In | CID 11179456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Solid-state 115In NMR study of indium coordination complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indium-mediated synthesis of heterobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Successful imaging of human cancer with indium-111-labeled phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]

Indium Triiodide: A Comprehensive Technical Guide on its Discovery, History, and Properties

Introduction

Indium triiodide (InI₃) is an inorganic compound that has garnered significant interest within the research and development sectors of materials science and organic synthesis. This technical guide provides a detailed overview of the discovery of its constituent element, indium, the historical and contemporary synthesis of this compound, its key physicochemical properties, and its applications, particularly as a Lewis acid catalyst. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Discovery and History

The story of this compound begins with the discovery of its metallic element, indium. In 1863, at the Freiberg School of Mines in Germany, physicists Ferdinand Reich and Hieronymus Theodor Richter were examining zinc blende ores for the presence of thallium using a spectroscope.[1][2][3] During their analysis, they observed a brilliant indigo-blue spectral line that did not correspond to any known element.[1][3] This unique spectral signature led them to conclude they had discovered a new element.[1] They named it "indium," derived from the Latin word indicum, meaning violet or indigo, in honor of its characteristic spectral line.[4][5]

Physicochemical Properties of this compound

This compound is a crystalline solid that exists in different polymorphic forms, most notably a yellow (β-form) and a red (α-form).[6] The yellow form is more common at room temperature and possesses a monoclinic crystal structure, existing as dimeric molecules of In₂I₆.[6] The red form is believed to have a structure where indium is six-coordinate.[6] The compound is known to be hygroscopic.[6]

Quantitative Data

The following tables summarize the key quantitative properties of this compound based on available literature. Discrepancies in reported values, such as for the melting point, are noted and reflect variations in experimental conditions and sample purity across different studies.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | InI₃ | [6] |

| Molar Mass | 495.53 g/mol | [6] |

| Appearance | Yellow to yellow-brown crystalline solid | [8][9] |

| Melting Point | 210 °C | [6][8] |

| Density | 4.69 g/cm³ | [6][8] |

| Crystal Structure (β-form) | Monoclinic, P2₁/c | [6] |

Table 2: Crystallographic Data for β-Indium Triiodide

| Parameter | Value | Reference |

| Space Group | P2₁/c | [6] |

| a | 9.837 Å | [6] |

| b | 6.102 Å | [6] |

| c | 12.195 Å | [6] |

| β | 107.69° | [6] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Highly soluble | [6] |

| Chloroform | Soluble | [1] |

| Benzene | Soluble | [1] |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity and scale of the product.

Direct Reaction of Elements (Vapor Phase)

This method involves the direct combination of indium metal and iodine vapor at elevated temperatures.

Protocol:

-

Place a known quantity of high-purity indium metal in a quartz reaction tube.

-

Place a stoichiometric amount of iodine in a separate container within the reaction tube, positioned at a cooler section.

-

Evacuate the reaction tube and seal it.

-

Heat the end of the tube containing the indium metal to a temperature sufficient to melt the indium (above 157 °C).

-

Gently heat the iodine to induce sublimation, allowing the iodine vapor to pass over the molten indium.

-

The reaction 2 In + 3 I₂ → 2 InI₃ occurs, and the this compound product typically deposits in a cooler part of the tube.[6]

-

After the reaction is complete, cool the tube to room temperature and carefully collect the crystalline product.

Synthesis in Solution

This compound can also be prepared by reacting indium metal with a solution of iodine in a suitable organic solvent.

Protocol:

-

Suspend a thin foil or powder of indium metal in degassed n-hexane under an inert atmosphere (e.g., argon).

-

Add a 1.5 molar equivalent of iodine to the suspension.

-

Reflux the mixture for 1-3 hours.

-

Cool the reaction mixture to room temperature, which will cause the this compound to precipitate.

-

Collect the precipitate by filtration, wash with fresh solvent, and dry under vacuum.[10]

Another solution-based method involves the dissolution of indium in hydroiodic acid followed by evaporation.

Protocol:

-

Dissolve indium metal in concentrated hydroiodic acid (HI).

-

Carefully evaporate the resulting solution to dryness.

-

The solid residue is this compound.[6]

Applications in Organic Synthesis: Lewis Acid Catalysis

This compound is a versatile Lewis acid catalyst in a variety of organic transformations.[11] Its utility stems from its ability to activate substrates towards nucleophilic attack. One notable application is in the synthesis of thioethers.

Catalytic Thioether Synthesis

This compound catalyzes the direct coupling of alkyl acetates with thiosilanes to produce thioethers. Mechanistic studies suggest that InI₃ can facilitate both Sₙ1 and Sₙ2 pathways depending on the substrate.

Below is a generalized workflow for this catalytic process.

Caption: Catalytic cycle for InI₃-mediated thioether synthesis.

The reaction is initiated by the coordination of the Lewis acidic this compound to the oxygen atom of the alkyl acetate, activating it for nucleophilic attack by the thiosilane. This process demonstrates the utility of this compound in facilitating carbon-sulfur bond formation under relatively mild conditions.

Structural Chemistry

The crystal structure of the common yellow β-form of this compound is composed of dimeric In₂I₆ molecules. In this structure, each indium atom is tetrahedrally coordinated to four iodine atoms. Two of the iodine atoms act as bridging ligands between the two indium centers.

The structural arrangement of the In₂I₆ dimer is depicted below.

Caption: Dimeric structure of this compound (In₂I₆).

Conclusion

This compound, a compound stemming from the serendipitous discovery of its parent element, has evolved from a laboratory curiosity to a valuable tool in modern chemistry. Its well-defined physicochemical properties and predictable reactivity as a Lewis acid have established its role in specialized applications, particularly in the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering a valuable resource for the scientific community.

References

- 1. Indium: Properties, Uses, and Significance in Chemistry [vedantu.com]

- 2. briandcolwell.com [briandcolwell.com]

- 3. 49. Indium: The Spectre Of Isaac – The Episodic Table of Elements [episodictable.com]

- 4. arxiv.org [arxiv.org]

- 5. ILC class details [iskoi.org]

- 6. Indium(III) iodide - Wikipedia [en.wikipedia.org]

- 7. Indium – Wikipedia [de.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Cas 13510-35-5,INDIUM(III) IODIDE | lookchem [lookchem.com]

- 10. INDIUM(III) IODIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Indium metal and its halides in organic synthesis - Publications of the IAS Fellows [repository.ias.ac.in]

Indium Triiodide: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of indium triiodide (InI₃), a compound of increasing interest in materials science and as a precursor in various synthetic applications. This document presents its key quantitative data, outlines a standard experimental protocol for density determination, and illustrates a common synthetic pathway.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These values represent the most consistently reported data in the peer-reviewed literature and chemical databases.

| Property | Value | Notes |

| Molecular Formula | InI₃ | |

| Molecular Weight | 495.53 g/mol | [1][2][3][4] |

| Density | 4.69 g/cm³ | [2][3][5] |

| 4.66 g/cm³ | at 25 °C[6] | |

| 4700 kg/m ³ | ||

| Appearance | Yellow to dark yellow or magenta powder/lump | [2][3] |

| Melting Point | 210 °C | [2][3][5] |

| CAS Number | 13510-35-5 | [1][2][3][6] |

Experimental Protocol: Density Determination via Gas Pycnometry

The density of this compound powder can be accurately determined using a gas pycnometer, which measures the volume of the solid material by detecting the pressure change of a displaced inert gas, typically helium. This method is non-destructive and highly precise for solid samples.

Objective: To determine the skeletal density of a given this compound sample.

Materials:

-

This compound powder (anhydrous, ≥99.99% purity)

-

Gas pycnometer (e.g., a helium pycnometer)

-

Analytical balance (readable to 0.0001 g)

-

Sample cell of appropriate volume

-

Spatula

-

Inert gas (ultra-high purity helium)

Methodology:

-

Calibration:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a certified calibration sphere of known volume.

-

Perform a series of calibration runs until the measured volume of the sphere is within the specified tolerance of its certified volume.

-

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can affect the accuracy of the measurement. This can be achieved by drying the sample in a vacuum oven at a suitable temperature below its melting point.

-

Weigh the empty, clean sample cell on the analytical balance and record the mass (m_cell).

-

Carefully add the this compound powder to the sample cell. The cell should be filled to between one-third and two-thirds of its volume for optimal results.

-

Weigh the sample cell containing the this compound powder and record the total mass (m_total).

-

Calculate the mass of the sample (m_sample) by subtracting the mass of the empty cell: m_sample = m_total - m_cell.

-

-

Measurement:

-

Place the loaded sample cell into the analysis chamber of the gas pycnometer.

-

Seal the chamber and initiate the analysis sequence. The instrument will typically perform a series of purges with the analysis gas (helium) to remove any adsorbed atmospheric gases from the sample surface.

-

The instrument will then proceed with the volume measurement by pressurizing the reference chamber, expanding the gas into the sample chamber, and measuring the resulting equilibrium pressure.

-

The volume of the sample (V_sample) is calculated by the instrument's software based on the pressure changes and the known volumes of the reference and sample chambers.

-

It is recommended to perform multiple measurement cycles (e.g., 5-10) for the same sample to ensure the stability and reproducibility of the result.

-

-

Data Analysis:

-

The density (ρ) of the this compound is calculated using the formula: ρ = m_sample / V_sample

-

The final density is reported as the average of the values obtained from the repeated measurement cycles. The standard deviation should also be reported to indicate the precision of the measurement.

-

Synthetic Pathway of this compound

The following diagram illustrates a common and direct method for the synthesis of this compound, which involves the reaction of elemental indium with iodine.

Caption: A workflow diagram for the synthesis of this compound.

References

An In-Depth Technical Guide to the Hygroscopic Nature of Anhydrous Indium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous Indium triiodide (InI₃) is a pale yellow, crystalline solid with significant applications in various fields of chemical synthesis and materials science.[1] However, its utility is intrinsically linked to its pronounced hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous InI₃, its reactivity with water, and the necessary handling and experimental protocols for its use in a research and development setting. While specific quantitative hygroscopicity data for InI₃ is not extensively available in public literature, this guide consolidates known qualitative information and presents generalized experimental methodologies for its characterization.

Physicochemical Properties of Anhydrous this compound

A summary of the key physical and chemical properties of anhydrous this compound is presented in Table 1. Understanding these properties is crucial for its proper handling and application.

| Property | Value | References |

| Chemical Formula | InI₃ | [1] |

| Molar Mass | 495.53 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 210 °C | [1] |

| Solubility in Water | Highly soluble | [1] |

| Hygroscopicity | Very hygroscopic | [1] |

Hygroscopic Nature and Reactivity with Water

Anhydrous this compound is characterized as a "very hygroscopic" substance, readily absorbing moisture from the atmosphere.[1] This moisture sensitivity necessitates careful handling in controlled environments to prevent its degradation.[2] Upon exposure to air, InI₃ is observed to change color to white within minutes, indicating a rapid reaction with atmospheric water vapor.

The interaction of anhydrous InI₃ with water is not a simple dissolution but involves a chemical reaction, specifically hydrolysis. While the detailed mechanism of the initial interaction with atmospheric moisture at ambient temperature is not well-documented in the literature, the ultimate products in aqueous solution are understood. The indium(III) ion (In³⁺) in water forms a hydrated complex, primarily the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. This hydrated species then undergoes hydrolysis to form various hydroxo complexes, such as [In(OH)]²⁺ and [In(OH)₂]⁺, leading to an acidic solution due to the release of protons (H⁺).[3][4]

In the presence of both water vapor and oxygen at elevated temperatures (245 °C), InI₃ reacts to form indium(III) oxide iodide.[1]

Proposed Hydrolysis Pathway

The following diagram illustrates the proposed pathway for the hydrolysis of anhydrous this compound upon exposure to atmospheric moisture and subsequent dissolution in water.

Handling and Storage Protocols

Due to its hygroscopic and air-sensitive nature, stringent handling and storage procedures are mandatory to maintain the integrity of anhydrous this compound.[2]

-

Handling Environment: All manipulations of anhydrous InI₃ should be performed in an inert atmosphere, such as within a nitrogen-filled glovebox.[2]

-

Storage: The compound must be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry place away from light.[2] Commercial suppliers often provide InI₃ in ampoules sealed under argon.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. If there is a risk of dust formation, respiratory protection is necessary.[2][5]

Experimental Protocols for Characterization of Hygroscopicity

While specific experimental data for InI₃ is scarce, the following are standard methods that can be employed to quantitatively assess its hygroscopic nature.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is the most common technique for obtaining a moisture sorption isotherm, which plots the equilibrium moisture content of a material as a function of relative humidity (RH) at a constant temperature.[6]

Methodology:

-

A small, accurately weighed sample of anhydrous InI₃ is placed in the sample pan of a DVS instrument.

-

The sample is typically dried under a stream of dry nitrogen gas at the start of the experiment to establish a baseline dry mass.

-

The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

-

At each RH step, the sample mass is continuously monitored until it reaches a stable equilibrium, indicating that no more water is being absorbed.

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise fashion to obtain the desorption isotherm.

-

The change in mass at each RH step is used to calculate the percentage of water uptake.

The resulting isotherm provides crucial information, including the critical relative humidity (the RH at which significant water uptake begins) and the presence of hysteresis (a difference between the sorption and desorption curves).

Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal stability of both anhydrous and hydrated forms of InI₃ and to determine the amount of absorbed water.

Methodology:

-

A sample of InI₃ that has been exposed to a humid environment for a controlled period is accurately weighed into a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.

-

Weight loss steps in the resulting TGA curve correspond to the loss of water molecules or other decomposition events. The temperature at which these losses occur provides information about the binding strength of the water.

Spectroscopic Methods (FTIR and Raman)

Vibrational spectroscopy can provide insights into the chemical changes occurring as InI₃ interacts with water.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

An initial FTIR spectrum of anhydrous InI₃ is recorded in a dry environment (e.g., a nitrogen-purged sample compartment).

-

The sample is then exposed to ambient air or a controlled humidity environment for a defined period.

-

Spectra are recorded at regular intervals to monitor the appearance and growth of new vibrational bands.

-

The appearance of broad bands in the 3000-3600 cm⁻¹ region (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending) are indicative of the presence of water. Changes in the low-frequency region can indicate the formation of In-O bonds.

Methodology (Raman Spectroscopy):

-

A Raman spectrum of anhydrous InI₃ is obtained using a non-destructive laser source.

-

The sample is exposed to moisture, and spectra are collected over time.

-

Changes in the vibrational modes of InI₃ and the appearance of new bands related to hydrated species or hydrolysis products can be observed. For instance, in aqueous solutions containing hydroiodic acid, the formation of the tetrahedral InI₄⁻ ion has been identified by its characteristic Raman bands.[7]

Conclusion

References

- 1. Indium(III) iodide - Wikipedia [en.wikipedia.org]

- 2. ltschem.com [ltschem.com]

- 3. Hydrolysis of metal ions. Pt. 4. Indium (III) (Journal Article) | ETDEWEB [osti.gov]

- 4. The hydrolysis of metal ions. Part 4. Indium(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Indium Triiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of indium triiodide (InI₃) in various organic solvents. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize indium compounds. The guide offers a summary of available solubility data, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection.

Introduction to this compound

This compound is an inorganic compound composed of indium and iodine, with the chemical formula InI₃. It typically appears as a yellow crystalline solid and is known for its hygroscopic nature.[1] InI₃ is a versatile precursor in the synthesis of various indium-containing materials, including semiconductors and quantum dots, and it also finds application as a Lewis acid catalyst in organic synthesis.[2] An understanding of its solubility in organic solvents is critical for its effective use in these applications, enabling proper solvent selection for reactions, purification, and deposition processes.

Solubility of this compound: A Quantitative Overview

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, existing data and qualitative descriptions provide valuable insights into its solubility characteristics. The available data is summarized in the table below.

| Solvent | Chemical Class | Solubility ( g/100 g of solvent) | Temperature (°C) | Citation |

| Methanol | Alcohol | 648.5 | 20 | |

| Ethanol | Alcohol | 539.8 | 20 | |

| Diethyl Ether | Ether | Soluble | Not Specified | |

| Xylene | Aromatic Hydrocarbon | Soluble | Not Specified | |

| Chloroform | Halogenated Hydrocarbon | Soluble | Not Specified | [3] |

| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified | [3] |

Note: "Soluble" indicates that the source states solubility without providing a quantitative value.

The high solubility in polar protic solvents like methanol and ethanol suggests that the polarity and the ability to form hydrogen bonds or strong dipole-dipole interactions play a significant role in the dissolution process. Its reported solubility in less polar solvents such as diethyl ether, xylene, chloroform, and benzene indicates that other factors, such as the formation of soluble complexes, may also be at play.[2]

Experimental Protocols for Determining this compound Solubility

Given the limited availability of quantitative solubility data, researchers often need to determine the solubility of this compound in specific solvents experimentally. The following are two established methods for this purpose.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[4][5] It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the organic solvent of choice in a sealed container (e.g., a screw-cap vial or a flask with a stopper) to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After agitation, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

-

Sample Collection and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter pipette or to centrifuge the solution and draw the supernatant.

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish or watch glass.

-

Carefully evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a vacuum oven may be necessary. Ensure that the temperature is kept low enough to avoid decomposition of the this compound.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption before weighing.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Spectrophotometric Method

For a more sensitive and potentially faster determination of solubility, especially for low solubility values, a spectrophotometric method can be employed. This involves creating a calibration curve from standards of known this compound concentration and then measuring the concentration of a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).

-

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

Take a known volume of the clear supernatant from the saturated solution.

-

If the concentration of the saturated solution is expected to be high, it will need to be diluted with the pure solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the (diluted) saturated solution at the same λmax used for the standards.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution.

-

The solubility can then be expressed in the desired units (e.g., g/L, mol/L, or g/100 g of solvent).

-

Workflow for Organic Solvent Selection

The choice of an appropriate organic solvent for a specific application of this compound is a critical decision that depends on several factors beyond just solubility. The following workflow, represented as a Graphviz diagram, provides a logical approach to solvent selection.

Caption: Workflow for selecting a suitable organic solvent for this compound applications.

Conclusion

While quantitative data on the solubility of this compound in a broad spectrum of organic solvents is limited, this guide provides the necessary tools for researchers to make informed decisions. By utilizing the compiled data and the detailed experimental protocols for solubility determination, scientists and professionals in drug development can effectively screen and select appropriate solvents for their specific applications. The provided workflow for solvent selection further aids in this process by considering not only solubility but also other critical parameters such as reactivity, process compatibility, and safety. This comprehensive approach will facilitate the successful use of this compound in various research and development endeavors.

References

Methodological & Application

Applications of Indium Triiodide in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Indium triiodide (InI₃) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its notable stability, tolerance to various functional groups, and effectiveness under mild reaction conditions make it an attractive tool for the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound.

Synthesis of Thioethers via Direct Coupling of Alkyl Acetates and Thiosilanes

Application Note:

This compound catalyzes the efficient synthesis of a wide range of thioethers through the direct coupling of alkyl acetates with thiosilanes.[1] This method serves as a valuable alternative to traditional approaches that often require the use of less stable alkyl halides and strong bases. The reaction accommodates a broad scope of substrates, including primary, secondary, tertiary, allylic, and benzylic acetates, and is compatible with various functional groups. Mechanistic studies suggest that the reaction can proceed through both S(_N)1 and S(_N)2 pathways, depending on the nature of the alkyl acetate.[2]

Quantitative Data:

| Entry | Alkyl Acetate | Thiosilane | Product | Yield (%) |

| 1 | Benzyl acetate | Trimethyl(phenylthio)silane | Benzyl phenyl sulfide | 95 |

| 2 | cinnamyl acetate | Trimethyl(phenylthio)silane | Cinnamyl phenyl sulfide | 98 |

| 3 | 1-Phenylethyl acetate | Trimethyl(phenylthio)silane | 1-Phenylethyl phenyl sulfide | 85 |

| 4 | tert-Butyl acetate | Trimethyl(phenylthio)silane | tert-Butyl phenyl sulfide | 77 |

| 5 | 3-Acetoxy-1-propyne | Trimethyl(phenylthio)silane | Phenyl propargyl sulfide | 90 |

Experimental Protocol:

General Procedure for the InI₃-Catalyzed Synthesis of Thioethers:

-

To a stirred solution of the alkyl acetate (1.0 mmol) and thiosilane (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, 2.0 mL) under an inert atmosphere (e.g., argon), add this compound (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature for the time indicated by TLC or GC-MS analysis until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

Logical Relationship Diagram:

References

Application Notes and Protocols: Indium Triiodide as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) halides have garnered significant attention as versatile and water-tolerant Lewis acid catalysts in a myriad of organic transformations. Among them, Indium triiodide (InI₃) often exhibits unique catalytic activity due to the soft nature of the iodide anion, which influences the Lewis acidity of the indium center.[1] These application notes provide an overview of the use of InI₃ as a catalyst in several key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate their application in research and development. InI₃ has been reported as a useful catalyst for a broad range of carbon-carbon and carbon-heteroatom bond formation reactions, including hydrofunctionalization, enyne cycloisomerization, and related reactions.[1]

Cascade Cycloisomerization of Aryl 1,5-Enynes

The InI₃-catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles provides an efficient route to complex tricyclic frameworks.[2] This reaction proceeds under mild conditions with high regio- and stereoselectivity.[2]

Quantitative Data

| Entry | Substrate (Aryl 1,5-Enyne) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | (E)-N-(4-methoxybenzyl)-N-(3-phenylpent-1-en-4-yn-1-yl)-4-methylbenzenesulfonamide | 5 | Toluene | RT | 5 | trans-6a | 86 |

| 2 | (E)-N-(4-methoxybenzyl)-N-(3-(p-tolyl)pent-1-en-4-yn-1-yl)-4-methylbenzenesulfonamide | 5 | Toluene | RT | 6 | trans-6b | 82 |

| 3 | (E)-N-(5-bromo-3-phenylpent-1-en-4-yn-1-yl)-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide | 5 | Toluene | RT | 5 | trans-6c | 76 |

| 4 | (Z)-N-(4-methoxybenzyl)-N-(3-phenylpent-1-en-4-yn-1-yl)-4-methylbenzenesulfonamide | 5 | Toluene | RT | 12 | cis-6a | 64 |

Experimental Protocol

General Procedure for the InI₃-Catalyzed Cascade Cycloisomerization: [2]

-

To a solution of the aryl 1,5-enyne (0.2 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, add this compound (InI₃, 5 mol%, 0.01 mmol, 5.0 mg).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired tricyclic product.

Reaction Workflow

Caption: Experimental workflow for the InI₃-catalyzed cascade cycloisomerization.

Signaling Pathway (Proposed Mechanism)

The reaction is proposed to proceed through an initial π-activation of the alkyne by the Lewis acidic InI₃, followed by a 6-endo-dig cyclization and subsequent intramolecular Friedel-Crafts-type reaction.[2]

Caption: Proposed mechanism for the InI₃-catalyzed cascade cycloisomerization.

Synthesis of Thioethers from Alkyl Acetates and Thiosilanes

This compound catalyzes the direct coupling of alkyl acetates with thiosilanes to afford a wide range of thioethers. This method is notable for its use of stable and readily available alkyl acetates as alkylating agents.[3]

Quantitative Data

| Entry | Alkyl Acetate | Thiosilane | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl acetate | PhSSiMe₃ | 5 | 1,2-Dichloroethane | 80 | 2 | Benzyl phenyl sulfide | 95 |

| 2 | c-Hexyl acetate | PhSSiMe₃ | 10 | 1,2-Dichloroethane | 80 | 24 | Cyclohexyl phenyl sulfide | 75 |

| 3 | tert-Butyl acetate | PhSSiMe₃ | 10 | 1,2-Dichloroethane | 80 | 1 | tert-Butyl phenyl sulfide | 98 |

| 4 | 1-Octyl acetate | PhSSiMe₃ | 10 | 1,2-Dichloroethane | 80 | 24 | 1-Octyl phenyl sulfide | 68 |

Experimental Protocol

General Procedure for the InI₃-Catalyzed Synthesis of Thioethers: [3]

-

To a mixture of the alkyl acetate (0.5 mmol) and the thiosilane (0.6 mmol) in 1,2-dichloroethane (1.0 mL) under a nitrogen atmosphere, add this compound (InI₃, 10 mol%, 0.05 mmol, 24.8 mg).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (10 mL).

-

Wash the mixture with water (2 x 5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to give the corresponding thioether.

Reaction Workflow

Caption: Experimental workflow for the InI₃-catalyzed synthesis of thioethers.

Reductive Functionalization of Amides

InI₃ catalyzes the deoxygenative functionalization of N-sulfonyl amides with organosilicon nucleophiles in the presence of a hydrosilane. This one-pot reaction provides access to α-cyanoamines and β-aminocarbonyl compounds.[4]

Quantitative Data

| Entry | N-Sulfonyl Amide | Organosilicon Nucleophile | Hydrosilane | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Benzoyl-p-toluenesulfonamide | TMSCN | PhSiH₃ | 5 | Toluene | 50 | 24 | α-Cyano-N-(p-tolylsulfonyl)benzylamine | 89 |

| 2 | N-Butyryl-p-toluenesulfonamide | TMSCN | PhSiH₃ | 5 | Toluene | 50 | 24 | α-Cyano-N-(p-tolylsulfonyl)butylamine | 76 |

| 3 | N-Benzoyl-p-toluenesulfonamide | 1-(Trimethylsiloxy)cyclohexene | PhSiH₃ | 5 | Toluene | 50 | 24 | 2-(N-Benzyl-N-(p-tolylsulfonyl)amino)cyclohexan-1-one | 85 |

Experimental Protocol

General Procedure for the InI₃-Catalyzed Reductive Functionalization of Amides: [4]

-

To a solution of the N-sulfonyl amide (0.3 mmol) in toluene (1.5 mL) under an argon atmosphere, add the organosilicon nucleophile (0.45 mmol) and phenylsilane (PhSiH₃, 0.6 mmol).

-

Add this compound (InI₃, 5 mol%, 0.015 mmol, 7.4 mg) to the mixture.

-

Stir the reaction mixture at 50 °C.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized amine.

Reaction Mechanism

The proposed mechanism involves the hydrosilylation of the amide to form an N,O-acetal intermediate, which then eliminates to generate an iminium cation. This cation is subsequently trapped by the organosilicon nucleophile.[4]

References

- 1. Indium(iii) as π-acid catalyst for the electrophilic activation of carbon–carbon unsaturated systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of a Wide Range of Thioethers by this compound Catalyzed Direct Coupling between Alkyl Acetates and Thiosilanes [organic-chemistry.org]

- 4. This compound Catalyzed Reductive Functionalization of Amides via the Single-Stage Treatment of Hydrosilanes and Organosilicon Nucleophiles [organic-chemistry.org]

Application Notes and Protocols: Indium Triiodide in Semiconductor Research and Manufacturing

For Researchers, Scientists, and Biosensor Development Professionals

Introduction

Indium triiodide (InI₃) is a versatile inorganic compound increasingly utilized in the fabrication of advanced semiconductor materials and devices. Its properties as a precursor and dopant make it a critical component in the development of optoelectronic devices, high-efficiency solar cells, and potentially in the burgeoning field of biosensors. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of semiconductor research.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of InI₃ is essential for its effective application in semiconductor manufacturing. High-purity InI₃ is crucial as impurities can negatively impact device performance and lifespan.

| Property | Value |

| Chemical Formula | InI₃ |

| CAS Number | 13510-35-5 |

| Molecular Weight | 495.53 g/mol |

| Appearance | Yellow to dark yellow/orange crystalline solid |

| Melting Point | 210 °C |

| Density | 4.69 g/cm³ |

| Crystal Structure | Monoclinic |

| Purity (Trace Metal Basis) | ≥ 99.998% |

Application I: Precursor for Indium Oxide Thin Films via Chemical Vapor Deposition (CVD)

Indium oxide (In₂O₃) is a wide-bandgap semiconductor with applications in transparent conductive films for displays, solar cells, and electronic devices. InI₃ can be used as a precursor in chemical vapor deposition (CVD) to grow high-quality In₂O₃ thin films.

Experimental Protocol: CVD of Indium Oxide Nanostructures

This protocol describes the synthesis of In₂O₃ nanostructures on silicon substrates using a solid InI precursor in a tube furnace.

Materials and Equipment:

-

Indium(I) Iodide (InI) powder (as the vapor source, which can be formed from InI₃ decomposition or used directly)

-

Graphite powder

-

Silicon (100) substrates

-

Tube furnace with temperature and gas flow control

-

Ceramic boat

-

Argon (Ar) gas (carrier gas)

-

Hydrazine hydrate (for creating a reducing atmosphere)

-

Vacuum pump

Procedure:

-

Substrate Preparation: Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Precursor Preparation: Mix InI powder and graphite powder in a 1:1 weight ratio and place the mixture in a ceramic boat.

-

CVD Setup:

-

Place the ceramic boat containing the precursor mixture in the center of the quartz tube of the CVD furnace.

-

Position the silicon substrates downstream from the precursor boat. The distance can be varied to achieve different substrate temperatures.

-

Connect the gas inlet to an argon supply and a bubbler containing hydrazine hydrate.

-

Connect the outlet of the tube to a vacuum pump.

-

-

Deposition Parameters:

-

Evacuate the quartz tube to a base pressure of ~10⁻³ Torr.

-

Introduce argon as the carrier gas at a controlled flow rate (e.g., 50-200 sccm).

-

Heat the furnace to the desired source temperature (e.g., 900-1200 °C).

-

Maintain the deposition for a set duration, typically 1 hour.

-

The substrate temperature will be lower than the source temperature and is dependent on its position within the furnace.

-

-

Post-Deposition:

-

After the deposition period, turn off the furnace and allow it to cool to room temperature under a continuous argon flow.

-

Once cooled, remove the substrates for characterization.

-

Process Flow for CVD of Indium Oxide:

Application II: Dopant in Perovskite Solar Cells

This compound has been shown to be an effective dopant in all-inorganic cesium lead iodide (CsPbI₃) perovskite solar cells, leading to improved film quality and device performance.[1]

Experimental Protocol: Fabrication of InI₃-Doped CsPbI₃ Perovskite Solar Cells

This protocol outlines the fabrication of a planar perovskite solar cell incorporating InI₃ as a dopant in the CsPbI₃ active layer.

Materials and Equipment:

-

FTO-coated glass substrates

-

Titanium dioxide (TiO₂) precursor solution

-

Cesium iodide (CsI), lead iodide (PbI₂), and this compound (InI₃)

-

Dimethylformamide (DMF) or other suitable solvent

-

Spiro-OMeTAD (hole transport material)

-

Gold or silver for top electrode

-

Spin coater

-

Hotplate

-

Thermal evaporator

Procedure:

-

Substrate Cleaning:

-

Etch the FTO-coated glass to create isolated electrode patterns.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

-

Electron Transport Layer (ETL) Deposition:

-

Perovskite Precursor Solution Preparation:

-

Prepare a stock solution of CsPbI₃ by dissolving equimolar amounts of CsI and PbI₂ in DMF.

-

Prepare a separate InI₃ solution in DMF.

-

Add a specific volume of the InI₃ solution to the CsPbI₃ solution to achieve the desired doping concentration.

-

-

Perovskite Film Deposition:

-

Transfer the substrates to a nitrogen-filled glovebox.

-

Spin-coat the InI₃-doped CsPbI₃ precursor solution onto the TiO₂ layer. A typical two-step spin-coating process might be 1000 rpm for 20 seconds followed by 2000 rpm for 15 seconds.[2]

-

Anneal the film on a hotplate. The temperature and time will depend on the specific formulation, but a common starting point is 100-150°C.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of Spiro-OMeTAD with additives like Li-TFSI and tBP in chlorobenzene.

-

Spin-coat the HTL solution onto the perovskite layer (e.g., 3000 rpm for 40 seconds).[2]

-

-

Electrode Deposition:

-

Deposit the top metal electrode (e.g., 80-120 nm of Ag or Au) by thermal evaporation through a shadow mask.[2]

-

Quantitative Impact of InI₃ Doping on CsPbI₃ Solar Cell Performance:

| Parameter | Reference Device (Undoped CsPbI₃) | InI₃-Doped Device |

| Open-Circuit Voltage (Voc) | 0.89 V | 0.99 V |

| Power Conversion Efficiency (PCE) | 14.36% | 17.09% |

Data sourced from a 2020 study on indium-doped CsPbI₃ films.[1]

Logical Relationship in Perovskite Solar Cell Enhancement:

Application III: Physical Vapor Transport (PVT) for Crystal Growth

Physical Vapor Transport (PVT) is a technique used to grow high-purity single crystals. Indium iodide can be grown into single crystals using PVT for applications such as radiation detectors, leveraging its high atomic number and wide bandgap.[3]

Experimental Protocol: PVT of Indium Iodide